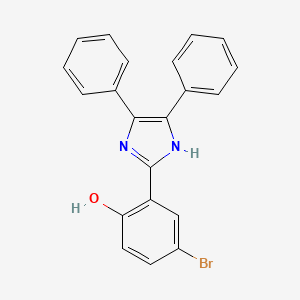

4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2O/c22-16-11-12-18(25)17(13-16)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13,25H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRWPVJUHHWJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420873 | |

| Record name | Phenol, 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328031-75-0 | |

| Record name | Phenol, 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 4,5 Diphenyl 1h Imidazol 2 Yl Phenol and Analogues

One-Pot Multicomponent Reaction Approaches for Imidazole-Phenol Formation

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. sciepub.com The synthesis of the imidazole-phenol core of the target molecule often utilizes a three or four-component condensation strategy.

A key approach for synthesizing the core structure involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (such as 5-bromosalicylaldehyde), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). rsc.org In a four-component variation for N-substituted analogues, a primary amine is also included. nih.gov For instance, the synthesis of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol involves the reaction of benzil (B1666583), 5-bromosalicylaldehyde (B98134), aniline (B41778), and ammonium acetate. rsc.org Similarly, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol is synthesized from benzil, 5-chlorosalicylaldehyde (B124248), 4-methoxyaniline, and ammonium acetate in glacial acetic acid. nih.gov

These reactions are advantageous as they reduce the need for isolating intermediates, thereby saving time, solvents, and resources. asianpubs.org

The foundational reaction for the synthesis of these imidazole (B134444) derivatives is the Debus-Radziszewski imidazole synthesis. rsc.orgjetir.org This reaction, first reported in 1858, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ijprajournal.com The generally accepted mechanism proceeds in two main stages. First, the dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde to form the imidazole ring. wikipedia.org

The mechanism for the formation of 2,4,5-trisubstituted imidazoles, such as the core of the target molecule, involves the initial condensation of the 1,2-dicarbonyl (e.g., benzil) with ammonium acetate to form an intermediate which then reacts with the aldehyde. nih.gov A slight excess of ammonium acetate is often found to be beneficial for the reaction. sciepub.com

Modifications to the classic Debus-Radziszewski synthesis have been developed to improve yields and expand the scope of accessible derivatives. ijprajournal.com These modifications often involve varying the reaction components, such as using primary amines in place of one equivalent of ammonia to yield N-substituted imidazoles. wikipedia.org

The optimization of the synthesis of imidazole-phenols is heavily influenced by the choice of catalyst and reaction conditions. A wide array of catalysts has been explored to enhance reaction rates and yields.

Catalysts:

Brønsted Acids: Catalysts like p-toluenesulfonic acid (PTSA) and silica-supported sulfuric acid (H2SO4·SiO2) have proven effective in promoting the condensation reaction. sctunisie.orgisca.me

Ionic Liquids: Diethyl ammonium hydrogen phosphate (B84403) and 1-butyl-3-methyl-imidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) have been utilized as green and reusable catalysts. sciepub.comresearchgate.net

Solid Acids and Heterogeneous Catalysts: Catalysts such as sulphated yttria, silica-supported heteropolytungstic acid, and nanocrystalline MgAl2O4 offer advantages like easy separation and reusability. nih.govtandfonline.comnih.gov The catalytic activity of metal-organic frameworks (MOFs) has also been investigated, with Brønsted acidic sites showing superior results. researchgate.net

Lewis Acids: Zinc tetrafluoroborate (B81430) (Zn(BF4)2) has been identified as a highly effective catalyst for forming tetrasubstituted imidazoles. rsc.org

Reaction Conditions:

Solvent-Free Conditions: Many synthetic protocols have moved towards solvent-free reactions, often under thermal conditions or microwave irradiation, to reduce environmental impact and simplify work-up procedures. sciepub.comasianpubs.orgnih.gov

Microwave Irradiation: The use of microwave assistance has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. jetir.orgijprajournal.com

Ultrasonic Irradiation: Sonication is another non-conventional energy source that has been successfully applied to promote the synthesis of substituted imidazoles, offering mild conditions and short reaction times. nih.govresearchgate.net

The table below summarizes the effect of different catalysts on the synthesis of a model compound, 2,4,5-triphenyl-1H-imidazole.

| Catalyst | Reaction Condition | Yield (%) | Reference |

|---|---|---|---|

| No Catalyst | Ethanol (B145695), 80°C, 10 h | 0 | tandfonline.com |

| PTSA (5 mol%) | Ethanol, 80°C, 10 h | 24 | tandfonline.com |

| CAN (5 mol%) | Ethanol, 80°C, 10 h | 47 | tandfonline.com |

| Sulphated Yttria | Ethanol | High | tandfonline.com |

| Glacial Acetic Acid | Microwave, Solvent-free | High | jetir.org |

| Diethyl ammonium hydrogen phosphate | Solvent-free, 100°C | Excellent | sciepub.com |

Functional Group Interconversion Strategies for Brominated Phenol (B47542) Precursors

The synthesis of 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol specifically requires a brominated phenol precursor. One direct approach is to use 5-bromosalicylaldehyde as the aldehyde component in the multicomponent reaction. rsc.org

Alternatively, functional group interconversion strategies can be employed. This involves synthesizing the phenol derivative first and then introducing the bromine atom, or vice versa. A modern and green method for the synthesis of substituted phenols is the ipso-hydroxylation of arylboronic acids using hydrogen peroxide. nih.gov This protocol can be combined in a one-pot sequence with bromination. By adding hydrogen bromide to the ipso-hydroxylation reaction mixture, brominated phenols can be generated directly. nih.gov This tandem hydroxylation/bromination process offers an efficient route to precursors for the target molecule. nih.gov

Another strategy involves the bromination of a pre-formed imidazole. For example, N-bromosuccinimide (NBS) is a common reagent used for the bromination of aromatic systems and can be used to introduce bromine onto the imidazole or phenol ring. google.comnih.gov

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of imidazole derivatives to minimize environmental impact. Key strategies include:

Use of Reusable Catalysts: Heterogeneous catalysts like silica-supported acids, magnetic nanocatalysts (e.g., Fe3O4-PTh-SO3H), and reusable ionic liquids are employed to reduce waste and catalyst cost. sciepub.comnih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, often under thermal or microwave conditions, is a cornerstone of green synthesis in this area, eliminating solvent waste and simplifying product purification. sciepub.comasianpubs.org

Energy Efficiency: Microwave and ultrasound-assisted syntheses significantly reduce reaction times and energy consumption compared to conventional heating methods. jetir.orgnih.gov

Atom Economy: Multicomponent reactions are inherently atom-economical as most of the atoms of the reactants are incorporated into the final product. sciepub.com

The development of a one-minute, room temperature synthesis of phenols from boronic acids in ethanol further highlights the progress in green synthetic methodologies relevant to precursor preparation. nih.gov

Synthetic Routes to Related Imidazole-Phenol Derivatives and Structural Variations

The multicomponent reaction framework is highly versatile, allowing for the synthesis of a wide array of related imidazole-phenol derivatives and other structural variations. By simply changing the starting materials, a diverse library of compounds can be generated.

Varying the Aldehyde: Using different substituted salicylaldehydes or other aromatic aldehydes leads to derivatives with various substituents on the phenyl ring attached to the C2 position of the imidazole. jetir.orgnih.gov

Varying the 1,2-Dicarbonyl Compound: While benzil is common, other 1,2-diketones like 9,10-phenanthrenequinone can be used to create fused-ring imidazole systems. researchgate.net

Varying the Amine: In four-component reactions, a wide range of primary amines can be used to introduce different substituents at the N1 position of the imidazole ring, leading to 1,2,4,5-tetrasubstituted imidazoles. nih.govnih.gov For example, using aminoethylpiperazine results in a piperazine-functionalized imidazole derivative. tandfonline.com

The synthesis of novel phenolic imidazole derivatives with dual antioxidant and antifungal activity has also been reported, showcasing the structural diversity achievable through creative synthetic design. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 4 Bromo 2 4,5 Diphenyl 1h Imidazol 2 Yl Phenol

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol reveals distinct absorption bands that correspond to the characteristic vibrational frequencies of its constituent bonds and functional moieties.

Experimental analysis of the compound shows a significant absorption band at 3406 cm⁻¹, which is assigned to the N-H stretching vibration of the imidazole (B134444) ring. rsc.org Another prominent band is observed at 3201 cm⁻¹, corresponding to the O-H stretching of the phenolic group. rsc.org The presence of the C=N double bond within the imidazole ring is confirmed by a sharp absorption band at 1581 cm⁻¹. rsc.org Aromatic C=C ring stretching vibrations from the multiple phenyl rings are observed in the 1433-1487 cm⁻¹ region. rsc.org Furthermore, a distinct band at 696 cm⁻¹ is attributed to the C-Br stretching vibration of the bromo-substituted phenol (B47542) ring, confirming the presence and position of the halogen. rsc.org These vibrational signatures collectively provide a definitive fingerprint for the molecule, confirming the integrity of its core structure and the presence of key functional groups.

| Vibrational Frequency (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3406 | N-H Stretch | Imidazole Ring |

| 3201 | O-H Stretch | Phenol |

| 1581 | C=N Stretch | Imidazole Ring |

| 1487-1433 | C=C Stretch | Aromatic Rings |

| 696 | C-Br Stretch | Bromo-Substituted Phenol |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation and Protonation State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule.

The ¹H NMR spectrum of this compound, recorded in dimethyl sulfoxide (DMSO-d₆), displays several key signals that confirm its structure. A singlet observed at a downfield chemical shift of δ 13.10 ppm is assigned to the acidic proton of the imidazole N-H group. rsc.org Another singlet appears at δ 8.24 ppm, which corresponds to the phenolic O-H proton. rsc.org The aromatic protons of the three phenyl rings and the substituted phenol ring resonate as a complex multiplet in the region of δ 6.94–7.52 ppm, integrating to 13 protons. rsc.org The deshielded nature of the N-H and O-H protons is indicative of their involvement in hydrogen bonding, either intramolecularly or with the DMSO solvent. The integration and multiplicity of these signals are fully consistent with the proposed molecular structure.

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 13.10 | Singlet | 1H | Imidazole N-H |

| 8.24 | Singlet | 1H | Phenolic O-H |

| 7.52-6.94 | Multiplet | 13H | Aromatic C-H |

Mass Spectrometry Methods in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound (C₂₁H₁₅BrN₂O), the calculated exact molecular weight is approximately 390.04 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak, where two peaks of almost equal intensity are separated by two mass units, providing definitive evidence for the presence of a single bromine atom in the molecule.

While a specific experimental mass spectrum is not detailed in the available literature, the fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic cleavages. Common fragmentation pathways would include the loss of the bromine radical (·Br), cleavage of the C-C bond between the phenol and imidazole rings, and fragmentation of the diphenyl-imidazole moiety itself.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₅BrN₂O |

| Calculated Monoisotopic Mass (for ⁷⁹Br) | 390.0395 g/mol |

| Calculated Monoisotopic Mass (for ⁸¹Br) | 392.0374 g/mol |

| Expected Molecular Ion Pattern | M and M+2 peaks in ~1:1 ratio |

Single Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

In this N-phenylated analogue, the core structure is confirmed, with the various phenyl rings adopting twisted conformations relative to the central imidazole plane. rsc.org This non-planar arrangement is typical for such multi-ring systems and helps to minimize steric hindrance. The crystal packing is stabilized by a network of intermolecular interactions. Crucially, even with the N-H proton replaced by a phenyl group, hydrogen bonding can still play a role, for instance between the phenolic hydroxyl group of one molecule and a nitrogen atom of an adjacent molecule. Furthermore, π-π stacking interactions between the aromatic rings are expected to be a dominant force in organizing the molecules into a stable three-dimensional lattice. The presence of the bulky bromine atom and the additional N-phenyl group in the analogue will influence the specific packing arrangement, but the fundamental conformational features and types of intermolecular forces are expected to be highly similar to those in the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and pH Sensitivity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the diphenyl-imidazole and bromophenol moieties, is expected to result in strong UV absorption.

Although a spectrum for the exact title compound is not available, data for the closely related 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (lacking the bromine atom) shows distinct absorption maxima at approximately 340 nm and 406 nm. semanticscholar.orgresearchgate.net These absorptions are attributed to π→π* electronic transitions within the extensive conjugated system. The presence of the bromine atom on the phenol ring in the title compound is expected to act as an auxochrome, likely causing a bathochromic (red) shift in these absorption maxima due to its electron-donating lone pairs extending the conjugation.

This class of compounds is also expected to exhibit pH sensitivity. In basic media, the phenolic hydroxyl group (O-H) will deprotonate to form a phenolate (B1203915) anion (O⁻). This increases the electron-donating ability of the substituent, enhances the intramolecular charge transfer character of the electronic transition, and typically results in a significant red shift of the long-wavelength absorption maximum, often leading to a visible color change (halochromism). The protonation state of the imidazole ring can also be affected at low pH, leading to further changes in the electronic spectrum.

| Absorption Maxima (λmax) | Assignment | Expected Effect of Bromine Substituent | Expected Effect of High pH |

|---|---|---|---|

| ~340 nm, ~406 nm | π→π* Transitions | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) |

Coordination Chemistry of 4 Bromo 2 4,5 Diphenyl 1h Imidazol 2 Yl Phenol As a Ligand

Ligand Design Principles and Chelating Properties of Phenol-Imidazole Systems

Phenol-imidazole systems, such as 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol, are strategically designed as effective chelating ligands. Their efficacy stems from the presence of two distinct and well-positioned donor atoms: a deprotonatable phenolic oxygen (O-donor) and a basic imine nitrogen within the imidazole (B134444) ring (N-donor). This N,O-bidentate arrangement allows the ligand to form a stable five- or six-membered chelate ring upon coordination with a metal ion, an entropically favorable process known as the chelate effect.

The design incorporates libretexts.orgseveral key features:

Hard and Soft Acid-Base (HSAB) Principle : The combination of a "hard" oxygen donor and a "borderline" nitrogen donor provides versatility in coordinating with a wide range of transition metal ions.

Intramolecular Hydrogen Bonding : In the free ligand, an intramolecular hydrogen bond can exist between the phenolic proton and the imidazole nitrogen atom. This pre-organizes the li researchgate.netgand for chelation, potentially lowering the energetic barrier to complex formation.

Steric and Electronic Tuning : The presence of bulky diphenyl groups on the imidazole ring and a bromo substituent on the phenol (B47542) ring can influence the steric environment around the metal center and modulate the electronic properties (e.g., pKa of the phenol) of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes.

These principles make ph acs.orgenol-imidazole derivatives, including the title compound, robust scaffolds for creating diverse coordination compounds with tailored properties.

Synthesis and Cresearchgate.netharacterization of Transition Metal Complexes of this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. A base, such as triethyla rsc.orgrdd.edu.iqmine or an alkali metal hydroxide, is commonly added to facilitate the deprotonation of the phenolic hydroxyl group, allowing it to coordinate to the metal center as a phenolate (B1203915) anion. The reaction is often car frontiersin.orgried out under reflux to ensure completion.

The general synthetic ro nih.govute can be represented as: nHL + MClₓ → [MLₙ]Clₓ₋ₙ + nHCl (where HL is the neutral ligand and M is a metal ion)

Complexes of this ligand and its analogs have been successfully synthesized with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). Characterization of these rsc.orgnih.gov newly formed complexes is achieved through a combination of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N) : Confirms the stoichiometry of the complex.

Infrared (FT-IR) Spectroscopy : Identifies the coordination sites by observing shifts in vibrational frequencies.

UV-Visible (UV-Vis) Spectroscopy : Probes the electronic transitions within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for diamagnetic complexes (e.g., Zn(II)) to elucidate the structure in solution.

Chelation Morsc.orgdes and Stoichiometry in Metal Complexes (e.g., 1:2 Metal:Ligand)

Upon deprotonation, this compound acts as a monoanionic bidentate ligand. It coordinates to the met purdue.edual center through the phenolate oxygen and one of the imidazole nitrogen atoms (specifically, the sp²-hybridized imine nitrogen). This N,O-chelation forms rsc.orga stable metallacycle.

The stoichiometry of the resulting complexes is frequently found to be 1:2 (metal:ligand), forming neutral complexes of the type [ML₂]. This is particularly comm rdd.edu.iqresearchgate.neton for divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II) that can accommodate a coordination number of four or six. In a 1:2 complex, two bid researchgate.netentate ligands satisfy the coordination sphere of the metal ion, leading to a general formula of [M(C₂₁H₁₄BrN₂O)₂].

Spectroscopic Signatures of Metal-Ligand Interactions in Coordination Compounds

The coordination of this compound to a metal ion induces distinct and observable changes in its spectroscopic properties, which serve as evidence of complex formation.

FT-IR Spectroscopy: The infrared spectrum of the free ligand is characterized by a broad absorption band corresponding to the phenolic O-H stretching vibration. Upon deprotonation and coordination, this band disappears, which is a key indicator of the involvement of the phenolic oxygen in bonding. Furthermore, the C=N stretching vibration of the imidazole ring often shifts to a lower frequency (a redshift) upon coordination, indicating a weakening of this bond due to the donation of electron density to the metal center. New bands at lower freque researchgate.netncies can also appear, which are attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

| Vibrational Mode | Fre researchgate.nete Ligand (approx. cm⁻¹) | Metal Complex (approx. cm⁻¹) | Interpretation of Change |

| ν(O-H) | ~3400 (broad) | Absent | Deprotonation and coordination of phenolic oxygen. |

| ν(C=N) | ~1630 | ~1600-1620 | Coordination of imidazole nitrogen to the metal. |

| ν(M-O) | Absent | ~500-600 | Formation of a new metal-oxygen bond. |

| ν(M-N) | Absent | ~400-500 | Formation of a new metal-nitrogen bond. |

UV-Visible Spectroscopy: The electronic absorption spectrum of the ligand typically displays intense bands in the UV region, which are assigned to π→π* transitions within the aromatic rings and the imidazole moiety. A lower energy band, ofte researchgate.netn extending into the visible region, can be attributed to n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. Upon complexation, these researchgate.netintraligand transition bands may undergo a shift in wavelength (either a bathochromic/redshift or hypsochromic/blueshift) and a change in intensity. More significantly, new a frontiersin.orgbsorption bands can appear, often at longer wavelengths. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where electron density is transferred from the ligand-based orbitals to the d-orbitals of the metal ion. For transition metals wit frontiersin.orgh unfilled d-orbitals, weak d-d transition bands may also be observed in the visible region.

Geometricalfrontiersin.orgAspects and Stereochemistry of Coordination Complexes

The geometry of the coordination complexes formed with this compound is primarily dictated by the coordination number and the electronic configuration of the central metal ion. For the common 1:2 (metal:ligand) stoichiometry, each ligand acts as a bidentate N,O-donor, resulting in an MN₂O₂ coordination sphere.

Tetrahedral Geometry : For metal ions like Zn(II) (d¹⁰) and sometimes Co(II) (d⁷), which frequently favor a coordination number of four, a tetrahedral geometry is often observed. The two bidentate ligands researchgate.net are arranged around the central metal ion, leading to a distorted tetrahedral structure.

Square Planar Geome researchgate.nettry : Metal ions such as Ni(II) (d⁸) and Cu(II) (d⁹) can adopt a square planar geometry, which is also four-coordinate.

Octahedral Geometry : If the metal ion's preferred coordination number is six, the MN₂O₂ core from the two primary ligands can be supplemented by two additional monodentate ligands, such as water or solvent molecules, resulting in a distorted octahedral geometry.

The bulky nature of the researchgate.netuomustansiriyah.edu.iq4,5-diphenyl substituents on the imidazole ring plays a significant role in the stereochemistry of the complex. These groups can create considerable steric hindrance, influencing the arrangement of the ligands around the metal center and potentially preventing the formation of higher-coordinate complexes or certain isomers.

Reactivity and Stability of Metal Complexes Derived from this compound in Various Environments

The stability of metal complexes derived from phenol-imidazole ligands is a crucial aspect of their chemistry. The chelate effect, arising from the bidentate N,O-coordination, imparts significant thermodynamic stability to these complexes compared to analogous complexes with monodentate ligands.

The reactivity and stabi libretexts.orglity can be influenced by several factors:

Nature of the Metal Ion : The stability of the complexes often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which is based on the ionic radius and ligand field stabilization energy of the metal ions.

pH of the Environment : The coordination is pH-dependent. In strongly acidic conditions, the imidazole nitrogen can be protonated, and the phenolate-metal bond can be broken, leading to decomplexation. The complexes are generally more stable in neutral to basic media where the phenolic proton is readily removed.

Solvent Effects : rsc.orgThe choice of solvent can affect the stability and structure of the complex in solution. Coordinating solvents may compete for binding sites on the metal ion.

Redox Activity : The presence of a redox-active metal (like Cu(II) or Co(II)) can impart redox reactivity to the complex. The ligand itself can also influence the redox potential of the metal center.

Studies on related gold(I) complexes have shown that the nature of other ligands (e.g., halides) can significantly impact the stability and reactivity of the complex in solution, with transformations and ligand scrambling observed in certain media. Thermogravimetric analysi acs.orgs (TGA) on similar systems indicates that these types of complexes often possess good thermal stability.

Influence of Meresearchgate.nettal Complexation on Electronic and Photophysical Properties of the Ligand

Coordination to a metal ion can dramatically alter the electronic structure of the this compound ligand, leading to significant changes in its photophysical properties, such as absorption and fluorescence.

Many 2-(1H-imidazol-2-yl mdpi.com)phenol derivatives are known to be fluorescent. The effect of metal bindi researchgate.netng on this fluorescence is highly dependent on the nature of the metal ion.

Fluorescence Quench psu.eduing : Coordination with paramagnetic transition metals like Cu(II), Ni(II), or Co(II) often leads to the quenching (diminishing) of the ligand's fluorescence. This can occur through se psu.eduveral mechanisms, including energy transfer from the excited state of the ligand to the metal's d-orbitals or through electron transfer processes.

Fluorescence Enhanc nih.govnih.govement : In contrast, coordination with diamagnetic, closed-shell metal ions such as Zn(II) or Cd(II) can lead to chelation-enhanced fluorescence (CHEF). This enhancement is often nih.gov attributed to the increased rigidity of the ligand upon complexation, which reduces non-radiative decay pathways (e.g., from molecular vibrations and rotations) and thus increases the quantum yield of fluorescence. The metal ion binding pre acs.orgvents conformational changes that would otherwise dissipate the excited-state energy.

These changes in photoph researchgate.netysical properties upon metal binding are the basis for the development of fluorescent chemosensors. The specific response—be it quenching or enhancement—can allow for the selective detection of particular metal ions. For instance, studies on acs.orgpsu.edusimilar ligands have shown that while coordination to Zn(II) enhances fluorescence, coordination to Cu(II) quenches it, allowing for differential sensing.

Theoretical and Computational Investigations of 4 Bromo 2 4,5 Diphenyl 1h Imidazol 2 Yl Phenol

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in determining the three-dimensional arrangement of atoms and the electronic properties of molecules.

For the analogous compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol , DFT calculations, often employing the B3LYP functional with a 6-31+G(d,p) basis set, have been used to optimize the molecular geometry. semanticscholar.orgresearchgate.net These calculations typically reveal a non-planar structure, with the phenyl rings of the imidazole (B134444) moiety and the phenol (B47542) ring twisted relative to the central imidazole core. This twisting is a result of steric hindrance between the aromatic systems.

TD-DFT calculations are employed to understand the electronic transitions and absorption spectra of such molecules. semanticscholar.orgresearchgate.net For 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol , the UV-Vis absorption spectrum is characterized by absorption peaks that correspond to π-π* transitions within the aromatic system. semanticscholar.orgresearchgate.net The presence of the bromine atom in 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol would likely lead to a bathochromic (red) shift in the absorption maxima. This is due to the electron-donating nature of the bromine atom through resonance and its ability to extend the conjugation of the π-system, which would slightly lower the energy of the electronic transitions.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. wikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard, and the energy gap between them (HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. youtube.comyoutube.com

In the case of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol , the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is distributed over the imidazole and the attached phenyl rings. semanticscholar.orgresearchgate.net This distribution indicates that the phenol moiety acts as the primary electron donor, and the diphenyl-imidazole part serves as the electron acceptor.

The introduction of a bromine atom in This compound is expected to raise the energy of the HOMO due to the electron-donating effect of the halogen. This would, in turn, decrease the HOMO-LUMO energy gap. A smaller energy gap implies that the molecule is more polarizable and can be more reactive. nih.gov

From the HOMO and LUMO energies, various global reactivity parameters can be calculated to further describe the chemical behavior of the molecule.

Table 1: Global Reactivity Parameters

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ) | A measure of the electrophilic character of a molecule. |

For This compound , the expected decrease in the HOMO-LUMO gap would lead to a lower chemical hardness and a higher chemical softness compared to its non-brominated counterpart, suggesting increased reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It allows for the investigation of intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. acadpubl.eu

For molecules like 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol , NBO analysis reveals significant ICT from the electron-donating phenol group to the electron-accepting diphenyl-imidazole moiety. semanticscholar.orgresearchgate.net This charge transfer is a key factor contributing to the molecule's electronic and optical properties.

In This compound , the bromine atom, with its lone pairs of electrons, would participate in hyperconjugative interactions with the π-system of the phenol ring. This would enhance the electron-donating ability of the phenol ring, leading to a more pronounced ICT to the diphenyl-imidazole part of the molecule. The NBO analysis would likely show significant delocalization from the lone pair orbitals of the bromine atom to the antibonding π* orbitals of the phenol ring and the rest of the conjugated system.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is related to its ability to be polarized by an external electric field. This is quantified by the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ).

Computational studies on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol have shown that it possesses significant NLO properties, attributed to the intramolecular charge transfer from the phenol donor to the imidazole acceptor. semanticscholar.orgresearchgate.net

The introduction of a bromine atom in This compound is anticipated to enhance the NLO response. nih.gov The electron-donating bromine atom would increase the electron density on the donor side of the molecule, leading to a larger change in dipole moment upon electronic excitation. This increased polarization is directly related to a higher first-order hyperpolarizability (β). Therefore, This compound is predicted to be a more potent NLO material than its non-brominated analog.

Table 2: Predicted Nonlinear Optical Properties

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. |

| Polarizability | α | The tendency of a molecule's electron cloud to be distorted by an electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response. |

| Second-Order Hyperpolarizability | γ | A measure of the third-order NLO response. |

Exploration of Charge Transfer Mechanisms and Electronic Polarization within the Molecular Framework

The mechanism of charge transfer and the extent of electronic polarization are fundamental to understanding the electronic behavior of This compound . The molecular framework can be described as a donor-π-acceptor (D-π-A) system, where the bromophenol group acts as the electron donor (D), the imidazole ring serves as part of the π-conjugated bridge, and the diphenyl-imidazole moiety functions as the electron acceptor (A).

Upon photoexcitation, an electron is promoted from the HOMO, largely located on the bromophenol donor, to the LUMO, which is primarily distributed over the diphenyl-imidazole acceptor. This process constitutes an intramolecular charge transfer. The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor, which is facilitated by the π-conjugated system.

The presence of the bromine atom enhances the electronic polarization of the molecule. By increasing the electron-donating strength of the phenol ring, the bromine atom contributes to a larger ground-state dipole moment and a greater change in dipole moment upon excitation. This increased polarizability is the microscopic origin of the enhanced NLO properties discussed in the previous section. Computational analyses like Mulliken population analysis and molecular electrostatic potential (MEP) maps can provide further quantitative and visual insights into the charge distribution and polarization within the molecule.

In Vitro Biological Activity and Mechanistic Studies of 4 Bromo 2 4,5 Diphenyl 1h Imidazol 2 Yl Phenol and Its Derivatives

Antimicrobial Potential Against Bacterial and Fungal Strains (In Vitro Assays)

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazole (B134444) derivatives, in particular, have shown promise in this area.

Efficacy Against Multi-Drug Resistant Organisms (e.g., MRSA)

A significant study focused on the synthesis and evaluation of Br-HPI and its Cobalt(II) and Copper(II) metal complexes against methicillin-resistant Staphylococcus aureus (MRSA), a notorious multidrug-resistant bacterium. researchgate.net The study utilized the tube dilution assay to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds. researchgate.net

The results revealed that the parent ligand, Br-HPI, exhibited the most potent activity against MRSA, with a MIC of 0.625 mg/ml and an MBC of 2.5 mg/ml. researchgate.net These findings suggest that Br-HPI possesses significant bacteriostatic and bactericidal properties against this clinically important pathogen. researchgate.net

Comparative Analysis of Ligand vs. Metal Complex Activity

The aforementioned study also provided a comparative analysis of the antimicrobial activity of the Br-HPI ligand versus its Co(II) and Cu(II) complexes. researchgate.net Interestingly, the metal complexes displayed a lower, yet still significant, activity compared to the free ligand. Both the Co(II) and Cu(II) complexes exhibited a MIC of 1.25 mg/ml against MRSA. researchgate.net This suggests that for this particular compound and target organism, the free phenolic imidazole scaffold is more crucial for its anti-MRSA activity than its coordination with cobalt or copper ions.

While the specific activity of Br-HPI against a broader range of bacteria and fungi has not been extensively detailed in the available literature, studies on other 2,4,5-trisubstituted imidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, the related compound 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol has demonstrated activity against Klebsiella pneumoniae. researchgate.net However, some studies on 2,4,5-trisubstituted imidazoles have reported no significant antifungal activity. researchgate.net Further research is needed to fully elucidate the antimicrobial spectrum of Br-HPI.

Table 1: In Vitro Antimicrobial Activity of 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (Br-HPI) and its Metal Complexes against MRSA researchgate.net

| Compound | MIC (mg/ml) | MBC (mg/ml) |

| Br-HPI (Ligand) | 0.625 | 2.5 |

| Co(II) Complex | 1.25 | Not Reported |

| Cu(II) Complex | 1.25 | Not Reported |

Antioxidant Activity Evaluation (In Vitro Assays)

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)

The anticancer potential of imidazole derivatives is a significant area of research. Although no specific studies were found that evaluated the cytotoxic effects of this compound on cancer cell lines, the broader class of 2,4,5-trisubstituted imidazoles has demonstrated promising antiproliferative activities. For instance, various derivatives have been tested against human cancer cell lines such as Colo-205, HeLa, and A549 using the MTT assay, with some compounds showing significant cytotoxicity. researchgate.net

Exploration of Proposed Cellular Mechanisms of Action

Given the absence of direct studies on the antiproliferative effects of Br-HPI, the proposed cellular mechanisms of action can only be extrapolated from research on related imidazole-based anticancer agents. The anticancer activity of imidazole compounds has been attributed to various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and inhibition of protein kinases such as RAF kinases and TGF-β. researchgate.net Further investigation is required to determine if Br-HPI exhibits cytotoxic properties and, if so, to elucidate its specific cellular and molecular targets.

Enzyme Inhibition Studies (In Vitro)

No specific in vitro enzyme inhibition studies for this compound were identified in the reviewed scientific literature. The imidazole scaffold is present in many biologically active molecules and is known to interact with various enzymes. For example, certain imidazole derivatives have been investigated as inhibitors of p38 MAP kinase. researchgate.net Future research could explore the potential of Br-HPI and its derivatives as inhibitors of clinically relevant enzymes.

Derivation of Structure-Activity Relationships (SAR) from Experimental Data

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the imidazole and phenol (B47542) rings. Studies on various analogues have highlighted key structural features that modulate their antimicrobial and antioxidant properties.

A notable derivative, 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, has been synthesized and evaluated for its antimicrobial potential. rsc.org This compound, along with its metal complexes (Zn(II), Co(II), Cu(II), Ni(II), and Mn(II)), was tested against different bacterial strains. The results indicated that the metal complexes, particularly the copper complex, exhibited enhanced antibacterial activity compared to the parent ligand. rsc.org This suggests that the coordination of a metal ion to the imidazole derivative plays a crucial role in its biological action, likely through mechanisms such as increased lipophilicity or interaction with bacterial enzymes.

In a related study, a chloro-analogue, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, and its transition metal complexes were synthesized and assessed for their antimicrobial and antioxidant activities. nih.gov The metal complexes of this chloro-derivative also demonstrated more potent antimicrobial effects against various bacterial and fungal strains than the free ligand. nih.gov Interestingly, for antioxidant activity, the parent ligand (HL) was found to be more effective than its metal complexes. nih.gov This differential activity underscores that structural modifications impact various biological properties differently. The presence of a methoxy (B1213986) group on the N-phenyl substituent and the replacement of bromine with chlorine contribute to these observed effects.

The collective findings from these studies point towards several key SAR trends:

Metal Complexation: Coordination with transition metals like Cu(II), Zn(II), and others generally enhances the antimicrobial activity of the parent phenol-imidazole ligand. rsc.orgnih.gov

Nature of Halogen: While direct comparative studies are limited, the biological activity is retained when bromine is substituted with chlorine, suggesting that a halogen at this position is favorable for activity. nih.gov

Substitution on Imidazole Nitrogen: The presence of a phenyl group on the imidazole nitrogen (as in the triphenyl derivative) is a feature of the active compounds. rsc.org Further substitution on this phenyl ring, such as a methoxy group, influences the electronic properties and, consequently, the biological activity. nih.gov

Antioxidant vs. Antimicrobial Activity: The structural requirements for optimal antioxidant and antimicrobial activities appear to be distinct, with the free ligand showing better antioxidant potential while its metal complexes are superior antimicrobial agents. nih.gov

Table 1: Interactive Data Table of In Vitro Biological Activity of this compound Derivatives

| Compound/Complex | Biological Activity | Key Findings |

| 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol | Antimicrobial | Moderate activity against various bacterial strains. |

| [Cu(4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol)₂] | Antimicrobial | Most active among the tested metal complexes against both Gram-positive and Gram-negative bacteria. rsc.org |

| [Zn(4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol)₂] | Antimicrobial | Showed antibacterial activity. |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) | Antimicrobial, Antioxidant | Less potent antimicrobial than its metal complexes. nih.gov Better antioxidant than its metal complexes. nih.gov |

| Metal Complexes of HL (Co, Ni, Cu, Mn, Zn) | Antimicrobial | More potent antimicrobial activity against various bacterial and fungal strains compared to the ligand. nih.gov |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for derivatives of this compound by predicting their binding affinities and interaction patterns with specific protein targets.

For 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol, molecular docking was performed to estimate its ability to inhibit protein action, providing a computational basis for its observed antimicrobial activity. rsc.org These studies help in identifying key amino acid residues in the active site of target proteins that are crucial for binding.

More detailed docking studies were conducted for 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) and its metal complexes to support their experimental antioxidant activities. nih.gov The NADPH enzyme (PDB ID: 2CDU) was identified as a potential target. The docking results revealed that the parent ligand (HL) had a more favorable binding energy (-6.37 kcal/mol) compared to its metal complexes, which ranged from -3.31 to -5.59 kcal/mol. nih.gov This computational finding aligns with the experimental observation that the free ligand is a better antioxidant. nih.gov The interactions within the enzyme's active site provide a structural rationale for the observed activities.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time, confirming the stability of the binding and exploring conformational changes. However, specific molecular dynamics simulation studies for this compound or its immediate derivatives were not detailed in the reviewed literature. The available docking data, however, strongly supports the experimental findings and provides a solid foundation for further computational investigation and rational drug design.

Table 2: Interactive Data Table of Molecular Docking Studies for Derivatives of this compound

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Insights |

| 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol | General protein inhibition | Not specified | Used to estimate the ability to inhibit protein action. rsc.org |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) | NADPH enzyme (2CDU) | -6.37 | Higher binding affinity suggests better antioxidant potential compared to its metal complexes. nih.gov |

| Co(II) complex of HL | NADPH enzyme (2CDU) | -5.16 | Lower binding affinity than the free ligand. nih.gov |

| Ni(II) complex of HL | NADPH enzyme (2CDU) | -3.58 | Lower binding affinity than the free ligand. nih.gov |

| Cu(II) complex of HL | NADPH enzyme (2CDU) | -5.02 | Lower binding affinity than the free ligand. nih.gov |

| Mn(II) complex of HL | NADPH enzyme (2CDU) | -3.31 | Lowest binding affinity among the series. nih.gov |

| Zn(II) complex of HL | NADPH enzyme (2CDU) | -5.59 | Lower binding affinity than the free ligand. nih.gov |

Advanced Applications and Future Research Directions

Potential in Materials Science: Optoelectronic Applications (e.g., NLO materials, hole transporters)

The extensive π-conjugated system present in the imidazole-phenol framework is a key indicator of its potential in optoelectronics. Organic materials with high nonlinearity and charge-transport capabilities are crucial for developing technologies like optical data storage, image processing, and organic light-emitting diodes (OLEDs). nih.gov

Nonlinear Optical (NLO) Materials: Research into the closely related analogue, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, has demonstrated significant NLO properties. semanticscholar.orgresearchgate.net Experimental and theoretical investigations have confirmed its potential as an NLO material. semanticscholar.orgresearchgate.net Using the Z-scan technique, key NLO parameters were determined, revealing a notable third-order susceptibility, which is crucial for applications in optical limiting and switching. semanticscholar.orgresearchgate.net The negative sign of the nonlinear refractive index (n₂) indicates a self-defocusing nonlinearity, a desirable trait for protecting sensors and human eyes from intense laser radiation. semanticscholar.org

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Nonlinear Absorption Coefficient | β | 4.044 × 10⁻¹ | cm W⁻¹ |

| Nonlinear Refractive Index | n₂ | -2.89 × 10⁻⁶ | cm² W⁻¹ |

| Third-Order Susceptibility | χ⁽³⁾ | 2.2627 × 10⁻⁶ | esu |

Data sourced from Mostaghni et al., 2021. semanticscholar.orgresearchgate.net

The presence of the bromine atom in 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol is expected to further modulate these NLO properties through the heavy-atom effect, offering a pathway to fine-tune the material's response for specific applications.

Hole Transporters: Triphenylamine and carbazole (B46965) derivatives are well-known for their excellent hole-transport properties. nih.gov The structural motifs within this compound suggest it could also function effectively in this capacity. Computational studies on analogous substituted imidazole-phenol compounds have shown that they are likely to be better hole transporters than electron transporters. This is determined by calculating the transfer integral values, where a higher value for holes indicates more efficient hole transport. The potential for these molecules to serve as hole-transporting materials in devices like OLEDs is significant, as efficient charge transport is a primary determinant of device performance and longevity. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

The imidazole (B134444) and phenol (B47542) groups are powerful mediators of non-covalent interactions, making them ideal building blocks for supramolecular chemistry. nih.govnih.gov These interactions, including hydrogen bonds and π–π stacking, can direct the self-assembly of molecules into highly ordered, functional architectures. nih.govrsc.org

The interplay between phenol-imidazole and phenol-phenol hydrogen bonding can dictate the final supramolecular structure, leading to various molecular geometries described as C-like, S-like, or I-like shapes in the solid state. rsc.org In imidazole-phenol Schiff base compounds, the complementary hydrogen bonding between the imidazole nitrogen and the phenol hydroxyl group can form stable, 16-membered hydrogen-bonded rings, leading to the formation of dimeric structures that are stable even in solution. rsc.org Furthermore, the bromine atom can participate in halogen bonding or other weak interactions (e.g., Br⋯S), which can play a primary role in constructing ordered supramolecular nanostructures. rsc.org These directional interactions are crucial for crystal engineering, allowing for the design of materials with specific packing motifs and, consequently, tailored physical properties.

Development of Novel Chemical Probes and Sensors

The imidazole ring's ability to coordinate with metal ions makes imidazole-phenol derivatives excellent candidates for chemical sensors. seejph.commdpi.com The two nitrogen atoms of the imidazole can serve as recognition sites, and the phenol group can act as an additional binding site or a proton-responsive element. seejph.com

Fluorescent sensors based on the 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol framework have been successfully developed for the detection of copper (II) ions in aqueous solutions. seejph.combohrium.com These sensors exhibit high selectivity and sensitivity, with detection limits well below the levels permitted by the US EPA for drinking water. seejph.com The sensing mechanism often involves the binding of the metal ion to the nitrogen atoms of the imidazole, which alters the photophysical properties of the molecule, leading to a detectable change in fluorescence. seejph.com Phenanthrene-imidazole-phenol based probes have also demonstrated success in detecting Cu2+ in living cells and real blood samples, showcasing their practical applicability. rsc.org The versatility of this molecular scaffold suggests that by modifying the substituents, new probes could be designed to target a wide range of environmentally and biologically significant analytes. nih.govresearchgate.net

Unexplored Chemical Transformations and Derivatization Opportunities for Enhanced Functionality

The structure of this compound offers multiple sites for chemical modification, providing a platform for creating a diverse library of new compounds with enhanced or novel functionalities.

Phenolic Hydroxyl Group: The hydroxyl group can be readily derivatized through reactions like etherification or esterification. This allows for the attachment of various functional groups to tune solubility, electronic properties, or binding affinity for specific targets. nih.gov

Bromo-Substituted Phenyl Ring: The bromine atom is a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netnih.govrsc.org This palladium-catalyzed method allows for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of aryl or alkyl groups. researchgate.net This strategy is highly effective for modifying the electronic structure and extending the π-conjugation of the molecule, which is particularly relevant for tuning optoelectronic properties.

Imidazole Ring: The imidazole ring itself can be modified. The N-H proton can be substituted, and the ring can coordinate with various transition metals to form organometallic complexes. mdpi.com Such complexes have shown potential as catalysts and have been explored for their unique electronic and medicinal properties. mdpi.com

These derivatization strategies open the door to creating materials with tailored properties, such as polymers with high thermal resistance, new ligands for catalysis, or more complex sensor arrays. acs.org

Remaining Challenges and Future Research Perspectives in Imidazole-Phenol Chemistry

While the potential of imidazole-phenol compounds is clear, several challenges and research opportunities remain. A primary challenge in supramolecular chemistry is achieving precise control over self-assembly. frontiersin.org The competition between different non-covalent interactions can lead to unpredictable outcomes or the formation of multiple polymorphs. rsc.orgnih.gov Future research could leverage computational modeling and advanced characterization techniques to better understand and direct these assembly pathways. frontiersin.org

In materials science, a key goal is to establish clear structure-property relationships. Systematic studies are needed to understand how different substituents—not just bromine, but a variety of electron-donating and electron-withdrawing groups—affect the NLO response, charge transport capabilities, and material stability. researchgate.net For sensor applications, future work should focus on expanding the library of detectable analytes and improving selectivity in complex biological or environmental media. nih.gov The development of multi-analyte sensors or molecular logic gates based on this scaffold represents an exciting frontier. rsc.org

Finally, exploring the catalytic activity of metal complexes derived from these ligands could uncover new applications in organic synthesis. researchgate.net The combination of a robust organic framework with a catalytically active metal center offers a promising strategy for designing next-generation catalysts. nbinno.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol, and how can purity be validated?

- Methodology :

-

Synthesis : Adapt protocols from analogous tetrasubstituted imidazoles, such as multi-step condensation reactions. For example, sonocatalyzed synthesis under inert atmospheres (e.g., N₂) can improve yield and reduce side products .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or acetonitrile.

-

Validation :

-

Melting Point : Compare observed values (e.g., 152–154°C for a related compound) with literature .

-

Spectroscopy : Confirm structure via NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and NMR (imidazole carbons at δ 120–140 ppm) .

-

Elemental Analysis : Ensure C/H/N percentages match theoretical values (e.g., C: 69.57%, H: 4.17%, N: 5.80%) .

Table 1 : Representative Characterization Data for Analogous Imidazoles

Property Observed Value (Example Compound) Reference Melting Point 152–154°C NMR (Ar–H) δ 7.2–7.8 ppm (multiplet) Elemental Analysis (C%) 69.57% (theoretical: 69.62%)

Q. How can spectroscopic techniques resolve structural ambiguities in substituted imidazoles?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C–Br stretch at ~560 cm⁻¹, phenolic O–H at ~3300 cm⁻¹) .

- NMR Cross-Verification : Use - HSQC to correlate aromatic proton environments with carbon signals.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 445 for C₂₆H₂₅BrN₂) .

Advanced Research Questions

Q. What crystallographic parameters are critical for analyzing this compound's solid-state structure?

- Methodology :

-

X-ray Diffraction : Determine space group (e.g., monoclinic P2₁/n), unit cell dimensions (e.g., a = 10.665 Å, b = 9.619 Å), and dihedral angles between aromatic rings (e.g., 30.1–64.3°) .

-

Packing Analysis : Identify stacking interactions (e.g., columnar stacking along the b-axis with no significant intermolecular forces) .

Table 2 : Crystallographic Data for Related Bromo-Imidazoles

Parameter Value (Example) Reference Space Group P2₁/n (monoclinic) Dihedral Angle (Imidazole vs. Phenyl) 42.0° Unit Cell Volume 2209.4 ų

Q. How can this compound be applied in fluorescence-based enantiomer detection?

- Methodology :

- Derivatization : React with chiral amines (e.g., hexylamine) to form fluorescent adducts .

- Fluorescence Settings : Use λex = 335 nm and λem = 420 nm in chloroform .

- HPLC Integration : Pair with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution .

Q. What strategies address contradictions in biological activity data for imidazole derivatives?

- Methodology :

- Dose-Response Curves : Test across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Cellular vs. Enzymatic Assays : Compare IC₅₀ values in cell-based (e.g., antifungal) versus enzyme inhibition (e.g., cytochrome P450) studies .

- Structural Modifications : Introduce substituents (e.g., electron-withdrawing Br) to enhance target selectivity .

Methodological Notes

- Data Contradictions : Cross-reference spectroscopic and crystallographic data to resolve ambiguities (e.g., unexpected NMR shifts may arise from crystal packing effects) .

- Environmental Impact : Adapt degradation studies from analogous compounds (e.g., assess photolytic stability under UV/Vis light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.